![molecular formula C12H16O2 B14419673 4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione CAS No. 79801-23-3](/img/no-structure.png)
4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with a methylcyclopentene group and a cyclopentane-1,3-dione moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione typically involves the alkylation of 2-methylcyclopentane-1,3-dione with a suitable alkylating agent. One common method is the reaction of 2-methylcyclopentane-1,3-dione with 2-(1-naphthyl)ethyl bromide, which yields the O-alkylation product . The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the synthesis for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dione moiety to diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylcyclopentene group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylcyclopentane-1,3-dione: A similar compound with a simpler structure, lacking the methylcyclopentene group.
Cyclopentene, 1-methyl-: Another related compound with a cyclopentene ring and a methyl group.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: A compound with a cyclopentenone structure and additional substituents.
Uniqueness
4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a cyclopentane-1,3-dione moiety and a methylcyclopentene group makes it a versatile compound for various applications.
Eigenschaften
| 79801-23-3 | |
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
4-[(5-methylcyclopenten-1-yl)methyl]cyclopentane-1,3-dione |
InChI |
InChI=1S/C12H16O2/c1-8-3-2-4-9(8)5-10-6-11(13)7-12(10)14/h4,8,10H,2-3,5-7H2,1H3 |
InChI-Schlüssel |
NEESDSRGTUEZGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC=C1CC2CC(=O)CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


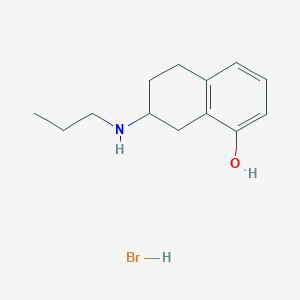
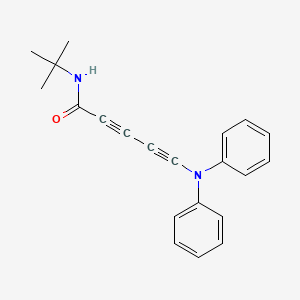

![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)

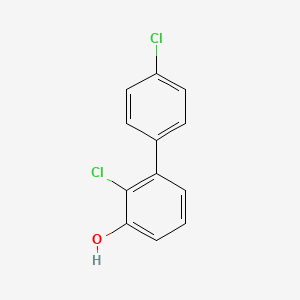
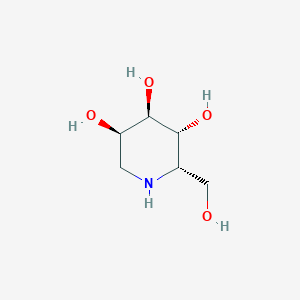
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)
![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
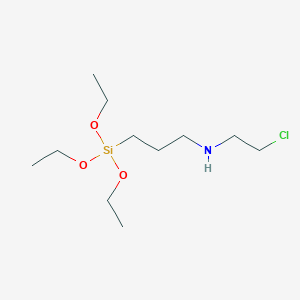
![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)
